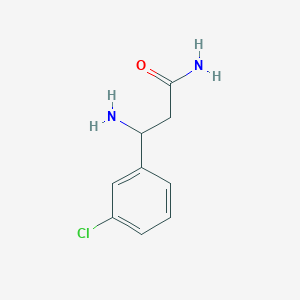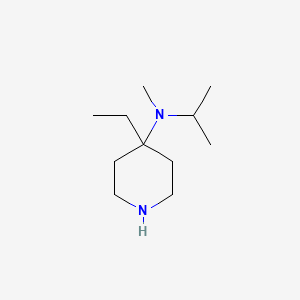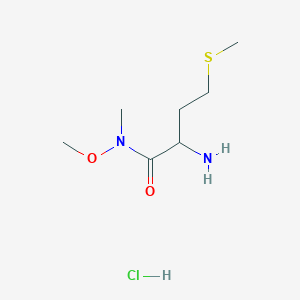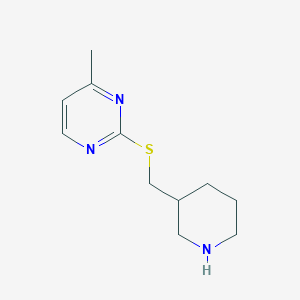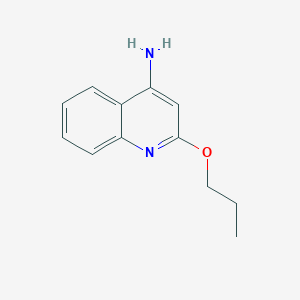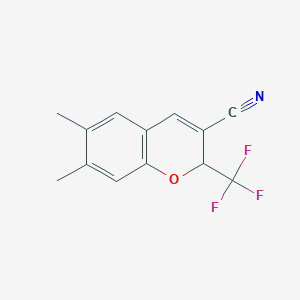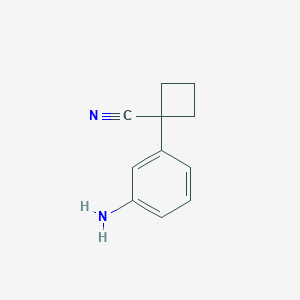
1-(3-Amino-phenyl)-cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-phenyl)-cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a phenyl group with an amino substituent at the meta position and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-phenyl)-cyclobutanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-benzonitrile with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-phenyl)-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro-phenyl-cyclobutanecarbonitrile.
Reduction: 1-(3-Amino-phenyl)-cyclobutylamine.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(3-Amino-phenyl)-cyclobutanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3-Amino-phenyl)-cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Amino-phenyl)-cyclobutanecarbonitrile: Similar structure but with the amino group at the para position.
1-(3-Amino-phenyl)-cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness: 1-(3-Amino-phenyl)-cyclobutanecarbonitrile is unique due to the combination of its cyclobutane ring and the positioning of the amino and nitrile groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(5-2-6-11)9-3-1-4-10(13)7-9/h1,3-4,7H,2,5-6,13H2 |
InChI Key |
ILCDJNHATPTRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13216049.png)


![1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13216062.png)

